molecular formula C16H16F3N3O3 B5506473 4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(trifluoromethyl)morpholine

4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(trifluoromethyl)morpholine

Cat. No.: B5506473
M. Wt: 355.31 g/mol
InChI Key: XOJCRWHCTRBREL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(trifluoromethyl)morpholine is a useful research compound. Its molecular formula is C16H16F3N3O3 and its molecular weight is 355.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.11437587 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds incorporating morpholine and methoxyphenyl groups have been synthesized and evaluated for their biological activities. For instance, derivatives of morpholine have shown potential as molluscicidal agents, highlighting their application in pest control and agricultural research (Duan et al., 2014). Similarly, morpholine-based compounds have been synthesized for antimicrobial studies, with some showing good or moderate activities against various microorganisms (Bektaş et al., 2010). These studies suggest potential applications in developing new antimicrobial agents.

Vasorelaxant Agents

The synthesis of benzofuran-morpholinomethyl-pyrazoline hybrids and their evaluation as vasorelaxant agents indicate the potential application in cardiovascular research. These compounds have shown significant vasodilatation properties, which could be useful in the development of new therapeutic agents for cardiovascular diseases (Hassan et al., 2014).

Anti-Breast Cancer Activity

The design, synthesis, and molecular docking studies of morpholine derivatives have also been explored for their anti-breast cancer activity. One such study demonstrated that a synthesized morpholine-containing compound exhibited better anticancer activity against MCF7 cells compared to a standard drug (Kumar et al., 2020). This suggests the role of morpholine derivatives in cancer research, particularly in identifying new therapeutic molecules.

Material Science and Imaging

In material science and imaging applications, morpholine derivatives have been synthesized for potential use as positron emission tomography (PET) ligands for imaging specific enzymes related to diseases like Parkinson's (Wang et al., 2017). This highlights the compound's relevance in diagnostic research and the development of imaging agents.

Heterocycle Compound Applications in Medical Treatment

The nursing and treatment applications of heterocycle compounds against conditions like children's bronchial pneumonia demonstrate the potential medical applications of these molecules (Ding & Zhong, 2022). Such research indicates the versatility of morpholine and related compounds in developing new treatments for respiratory diseases.

Properties

IUPAC Name

[1-(2-methoxyphenyl)pyrazol-4-yl]-[2-(trifluoromethyl)morpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O3/c1-24-13-5-3-2-4-12(13)22-9-11(8-20-22)15(23)21-6-7-25-14(10-21)16(17,18)19/h2-5,8-9,14H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJCRWHCTRBREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(C=N2)C(=O)N3CCOC(C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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